molecular formula C11H12Cl2OS B14041646 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one

Katalognummer: B14041646
Molekulargewicht: 263.2 g/mol
InChI-Schlüssel: QHBOFZPBBAFSHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2OS. This compound is characterized by the presence of a chloromethyl group, a methylthio group, and a chloro group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound with various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)-5-(methylthio)benzene and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to a biological response.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(2-(chloromethyl)-4-(methylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the methylthio group.

    1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a different arrangement of the chloromethyl and methylthio groups.

    Uniqueness: The unique arrangement of functional groups in this compound gives it distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H12Cl2OS

Molekulargewicht

263.2 g/mol

IUPAC-Name

1-chloro-1-[2-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)10-5-9(15-2)4-3-8(10)6-12/h3-5,11H,6H2,1-2H3

InChI-Schlüssel

QHBOFZPBBAFSHS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.